ND-336

Description

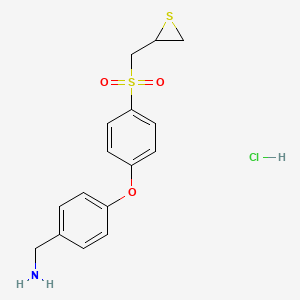

Structure

3D Structure of Parent

Properties

IUPAC Name |

[4-[4-(thiiran-2-ylmethylsulfonyl)phenoxy]phenyl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3S2.ClH/c17-9-12-1-3-13(4-2-12)20-14-5-7-16(8-6-14)22(18,19)11-15-10-21-15;/h1-8,15H,9-11,17H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRGIZFGSEKSFIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(S1)CS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of ND-336: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ND-336, and more specifically its active enantiomer (R)-ND-336, has emerged as a promising therapeutic candidate, primarily investigated for its role in accelerating the healing of chronic wounds, such as diabetic foot ulcers.[1][2][3] This technical guide provides an in-depth exploration of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows involved.

Core Mechanism: Selective Inhibition of Matrix Metalloproteinase-9 (MMP-9)

The primary mechanism of action of this compound is the potent and selective inhibition of matrix metalloproteinase-9 (MMP-9).[3][4][5] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix (ECM) components. In chronic wounds, MMP-9 is often overexpressed, leading to excessive ECM degradation and impaired healing.[3][6]

(R)-ND-336 acts as a slow-binding, mechanism-based inhibitor of MMP-9.[7][8] This means that it not only binds to the active site of MMP-9 with high affinity but also forms a more stable complex over time. The proposed mechanism involves the Glu-404 residue in the MMP-9 active site abstracting a proton from this compound, leading to the formation of a thiolate that coordinates with the catalytic zinc ion, resulting in a tightly bound, slowly reversible complex.[7][8] This prolonged residence time on the target contributes to its sustained inhibitory effect.[4][7]

Quantitative Data: Inhibitory Profile of this compound and its Enantiomers

The selectivity of (R)-ND-336 for MMP-9 over other MMPs, particularly MMP-8 (which is considered beneficial for wound healing), is a key attribute.[3][6]

| Compound | Target MMP | Inhibition Constant (Ki) | IC50 | Selectivity (MMP-8 Ki / MMP-9 Ki) | Residence Time (MMP-9) | Reference |

| This compound (racemic) | MMP-9 | 150 nM | - | ~51-fold | 47.4 ± 4.4 min | [6][9] |

| MMP-8 | 7700 nM | - | - | [6] | ||

| MMP-2 | 85 ± 1 nM | - | 23.4 ± 0.2 min | [9] | ||

| MMP-14 | 120 ± 10 nM | - | 12.6 ± 0.3 min | [9] | ||

| (R)-ND-336 | MMP-9 | 19 nM | - | ~450-fold | 300 ± 1 min | [4][5][10] |

| MMP-8 | 8590 ± 230 nM | - | < 1 sec | [5][8] | ||

| MMP-2 | 127 nM | - | - | [4] | ||

| MMP-14 | 119 nM | - | - | [4] | ||

| (S)-ND-336 | MMP-9 | - | - | ~11-fold | - | [10] |

(Note: Data is compiled from multiple sources and experimental conditions may vary.)

Downstream Signaling Pathways

The selective inhibition of MMP-9 by (R)-ND-336 triggers a cascade of downstream effects that collectively promote a pro-healing environment in chronic wounds.

Reduction of Inflammation and Oxidative Stress

Elevated MMP-9 activity is linked to persistent inflammation. (R)-ND-336 has been shown to decrease the levels of pro-inflammatory mediators.[5][10][11] One key pathway affected is the Nuclear Factor kappa B (NF-κB) signaling pathway. By inhibiting MMP-9, (R)-ND-336 leads to a reduction in NF-κB activation.[5] This, in turn, downregulates the expression of various pro-inflammatory cytokines.

Furthermore, (R)-ND-336 treatment has been associated with a decrease in Reactive Oxygen Species (ROS) .[5][10] Chronic wounds are often characterized by high levels of oxidative stress, which impairs cellular function and delays healing. The reduction in ROS contributes to a more favorable environment for tissue repair.

Figure 1: Signaling pathway of (R)-ND-336 in reducing inflammation and oxidative stress.

Promotion of Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process for wound healing as it supplies oxygen and nutrients to the regenerating tissue. (R)-ND-336 treatment has been shown to increase the levels of Vascular Endothelial Growth Factor (VEGF) , a key regulator of angiogenesis.[5][11] By mitigating the degradative environment caused by excessive MMP-9, (R)-ND-336 helps to preserve and promote the signaling pathways that lead to neovascularization.

Figure 2: (R)-ND-336 promotes angiogenesis by inhibiting MMP-9 mediated ECM degradation.

Experimental Protocols

The following are summaries of key experimental protocols used to elucidate the mechanism of action of this compound, based on published literature.

In Vivo Diabetic Wound Healing Model

-

Animal Model: Genetically diabetic mice (e.g., db/db mice) are commonly used as they exhibit impaired wound healing that mimics the human condition.[5][9]

-

Wound Creation: Full-thickness excisional wounds (typically 6-8 mm in diameter) are created on the dorsal side of the mice under anesthesia.[5][12]

-

Treatment Administration: (R)-ND-336 is typically formulated as a topical gel or solution and applied directly to the wound bed daily.[5][12][13] Doses in preclinical studies have ranged from 10 to 100 µg per wound.[5][13]

-

Wound Closure Analysis: The wound area is measured at regular intervals (e.g., days 3, 7, 10, 14, 21) using digital photography and image analysis software.[5][12] The percentage of wound closure is calculated relative to the initial wound size.

-

Histological Analysis: At the end of the study, wound tissue is harvested, fixed, and sectioned for histological staining (e.g., Hematoxylin and Eosin - H&E) to assess re-epithelialization, granulation tissue formation, and inflammatory cell infiltration.[5][12]

Figure 3: Experimental workflow for the in vivo diabetic wound healing model.

In Situ Zymography for MMP-9 Activity

-

Principle: This technique is used to visualize and localize the enzymatic activity of gelatinases (like MMP-9) directly within tissue sections.

-

Procedure:

-

Frozen sections of wound tissue are prepared.

-

The sections are incubated with a dye-quenched (DQ) gelatin substrate. This substrate is non-fluorescent until it is cleaved by an active gelatinase.

-

Upon cleavage by active MMP-9, the quenching is relieved, and the substrate fluoresces.

-

The fluorescence is visualized using a fluorescence microscope, with the intensity of the fluorescence correlating with the level of MMP-9 activity.[3][6]

-

Quantification of Active MMPs using Affinity Resin and Proteomics

-

Principle: This method allows for the specific isolation and quantification of the catalytically active forms of MMPs from complex biological samples.

-

Procedure:

-

Wound tissue homogenates are incubated with an affinity resin that specifically binds to the active forms of MMPs.[1][5]

-

The bound, active MMPs are then eluted from the resin.

-

The eluted proteins are identified and quantified using mass spectrometry-based proteomics.[1][5] This provides a precise measurement of the levels of active MMP-8 and MMP-9 in the wound.

-

Measurement of NF-κB, ROS, and VEGF

-

NF-κB: The activation of NF-κB can be assessed by measuring the levels of its phosphorylated subunits (e.g., p-p65) in wound tissue homogenates using techniques such as Western blotting or ELISA.

-

ROS: Reactive oxygen species can be measured using various fluorescent probes (e.g., dihydroethidium for superoxide) that react with ROS to produce a detectable signal. The fluorescence can be quantified in tissue homogenates or visualized in tissue sections.[5]

-

VEGF: The concentration of VEGF in wound tissue homogenates is typically quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit.[5][11]

Conclusion

The mechanism of action of this compound, particularly its (R)-enantiomer, is centered on the selective and potent inhibition of MMP-9. This targeted action disrupts the chronic inflammatory and degradative cycle in non-healing wounds. By reducing MMP-9 activity, (R)-ND-336 decreases inflammation and oxidative stress through the downregulation of the NF-κB pathway and ROS levels. Concurrently, it promotes angiogenesis by increasing the levels of VEGF. This multi-faceted mechanism shifts the wound environment from a chronic, non-healing state to one that is conducive to tissue repair and regeneration. The robust preclinical data, supported by detailed in vivo and in vitro experimental evidence, positions (R)-ND-336 as a compelling candidate for the treatment of diabetic foot ulcers and other chronic wounds.[2] Further clinical investigation is warranted to translate these promising preclinical findings into effective therapies for patients.

References

- 1. diabetesjournals.org [diabetesjournals.org]

- 2. Development of (R)-ND-336 for the Treatment of Diabetic Foot Ulcers, Peer Reviewed Medical Research Program, Congressionally Directed Medical Research Programs [cdmrp.health.mil]

- 3. frontiersin.org [frontiersin.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Selective MMP-9 Inhibitor (R)-ND-336 Alone or in Combination with Linezolid Accelerates Wound Healing in Infected Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Role of matrix metalloproteinases in diabetic foot ulcers: Potential therapeutic targets [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. pnas.org [pnas.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

The Role of MMP-9 in Diabetic Wound Healing: A Technical Guide

Executive Summary: Diabetic wound healing is a complex and often impaired process, with chronic, non-healing ulcers representing a significant clinical challenge. A key pathological driver in this process is the dysregulation of Matrix Metalloproteinase-9 (MMP-9). In a healthy healing environment, MMP-9 activity is tightly controlled to facilitate extracellular matrix (ECM) remodeling and cell migration. However, in the diabetic state, a confluence of factors including hyperglycemia, chronic inflammation, and oxidative stress leads to the sustained overexpression and activity of MMP-9. This excessive proteolytic activity is detrimental, causing rampant degradation of newly formed ECM, destruction of essential growth factors and cytokines, and impairment of re-epithelialization and angiogenesis. Consequently, MMP-9 has emerged as a critical biomarker for predicting poor healing outcomes and a promising therapeutic target for intervention in diabetic foot ulcers. Selective inhibition of MMP-9, while sparing beneficial proteases like MMP-8, represents a leading-edge strategy to restore a pro-healing microenvironment. This guide provides an in-depth analysis of the molecular mechanisms governing MMP-9 in diabetic wounds, summarizes key quantitative data, details experimental protocols for its study, and outlines its role as a therapeutic target.

Introduction to Diabetic Wound Healing and MMPs

The normal wound healing process is a highly orchestrated cascade of four overlapping phases: hemostasis, inflammation, proliferation, and remodeling. In diabetic patients, this process is frequently stalled, most often in the inflammatory phase, leading to the formation of chronic diabetic foot ulcers (DFUs).[1][2] Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for degrading ECM components.[3][4] Their controlled activity is essential for all phases of healing, including the removal of damaged tissue, facilitation of cell migration, and the final remodeling of the scar tissue.[2][5]

The Dichotomous Role of MMP-9

MMP-9, also known as gelatinase B, is one of the most prominent MMPs implicated in wound healing.[2][5] Its function is context-dependent, playing a constructive role when tightly regulated but becoming destructive when chronically elevated, as seen in diabetic wounds.

Function in Normal Wound Healing

In acute wounds, MMP-9 is expressed transiently by inflammatory cells (neutrophils, macrophages) and keratinocytes. Its primary role is to degrade type IV collagen in basement membranes and gelatin, thereby facilitating the migration of inflammatory and epithelial cells into the wound bed.[5][6] This controlled proteolysis is essential for clearing debris, promoting angiogenesis, and enabling re-epithelialization.[2][5]

Dysregulation and Pathological Consequences in Diabetic Wounds

The diabetic wound microenvironment is characterized by sustained inflammation and high levels of pro-inflammatory cytokines, which drive the excessive and prolonged expression of MMP-9.[2][7] This overexpression leads to a pathological cascade that actively prevents healing:

-

Excessive ECM Degradation: Chronically high MMP-9 levels lead to the uncontrolled breakdown of newly synthesized ECM components, preventing the formation of a stable granulation tissue scaffold necessary for cell migration and wound closure.[6][8]

-

Inactivation of Growth Factors and Receptors: MMP-9 can cleave and inactivate vital signaling molecules required for healing, including Vascular Endothelial Growth Factor (VEGF), which is critical for angiogenesis.[2]

-

Impaired Re-epithelialization: The degradation of basement membrane components and the disruption of the provisional matrix by excessive MMP-9 hinder the migration of keratinocytes across the wound bed, stalling the re-epithelialization process.[6][9]

-

Prolonged Inflammation: MMP-9 can process cytokines and chemokines, which may further perpetuate the pro-inflammatory state that prevents the wound from progressing to the proliferative phase.[5][7]

Studies have conclusively shown that MMP-9 plays a detrimental role in diabetic wound healing, whereas the related collagenase MMP-8 has a beneficial, reparative function.[1][10] This distinction is critical for the development of targeted therapies.

Molecular Regulation of MMP-9 in Diabetic Wounds

The overexpression of MMP-9 in diabetic wounds is driven by a complex network of signaling pathways activated by the diabetic milieu.

Key Signaling Pathways

Hyperglycemia, the accumulation of Advanced Glycation End-products (AGEs), and increased oxidative stress (Reactive Oxygen Species - ROS) are primary triggers. These stimuli activate several downstream pathways, including:

-

NF-κB (Nuclear Factor-kappa B): A key pro-inflammatory transcription factor that is activated by ROS and cytokines like TNF-α and IL-1β.[7][11] The MMP-9 gene promoter contains NF-κB binding sites, making it a direct target for upregulation.[12][13]

-

MAPK (Mitogen-Activated Protein Kinase): Pathways such as p38 are activated by inflammatory stress and contribute to the upregulation of MMPs.[11][14]

-

Notch1 Signaling: AGEs can activate the Notch1 pathway, which in turn stimulates NF-κB to increase MMP-9 expression in keratinocytes.[15]

-

AP-1 (Activator Protein 1): This transcription factor, a dimer of c-Jun and c-fos, also has binding sites on the MMP-9 promoter and is activated by hyperglycemic conditions.[11][16]

The MMP-9/TIMP-1 Imbalance

The activity of MMPs is endogenously regulated by Tissue Inhibitors of Metalloproteinases (TIMPs). In diabetic wounds, there is a critical imbalance, with a significant increase in MMP-9 levels that is not matched by a corresponding increase in its primary inhibitor, TIMP-1.[7][17] This high MMP-9/TIMP-1 ratio results in overwhelming proteolytic activity and is a strong predictor of poor wound healing.[18][19][20]

Caption: Upstream Regulation of MMP-9 in Diabetic Wounds.

Quantitative Analysis of MMP-9 Expression

Elevated MMP-9 levels in wound fluid, serum, and tissue from diabetic patients are consistently associated with the presence of chronic wounds and predict poor healing outcomes.

| Sample Type | Comparison Group | Finding | Reference(s) |

| Serum | Diabetic Chronic Wounds vs. Non-diabetic Chronic Wounds | Mean MMP-9 significantly higher in diabetics (21.22 ng/ml vs. 17.35 ng/ml). | [21][22] |

| Serum | Diabetic Patients (Good Healers vs. Poor Healers) | MMP-9 levels were lower in good healers and decreased significantly after 4 weeks of treatment, while remaining high in poor healers. | [17][23] |

| Wound Fluid | Diabetic Foot Ulcers (Healing vs. Non-Healing) | Pro-MMP-9 and active-MMP-9 levels were significantly reduced in healing DFUs. | [17][23] |

| Wound Fluid | Diabetic Foot Ulcers | MMP-9 levels and the MMP-9/TIMP-1 ratio inversely correlated with the rate of wound healing. | [19][20] |

| Tissue | Human Diabetic Foot Ulcers (by Wagner Grade) | Wagner grade 3-4 ulcers have significantly higher concentrations of active MMP-9 than grade 1-2 ulcers, which are higher than controls. | [1] |

| Tissue | Diabetic vs. Non-Diabetic Acute Wounds | MMP-9 levels were found to be up to 14-fold higher in diabetic foot ulcers. | [21] |

Methodologies for the Analysis of MMP-9

The study of MMP-9 in diabetic wounds requires specific techniques to measure its expression, activity, and localization.

References

- 1. Targeting MMP-9 in Diabetic Foot Ulcers [mdpi.com]

- 2. Frontiers | Role of matrix metalloproteinases in diabetic foot ulcers: Potential therapeutic targets [frontiersin.org]

- 3. Gelatin Zymography to Quantify Levels of MMP-2 and MMP-9 in Complex Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. wounddiagnostics.com [wounddiagnostics.com]

- 5. Metalloproteinases and Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Matrix Metalloproteinase-9 Delays Wound Healing in a Murine Wound Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting MMP-9 in Diabetic Foot Ulcers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting matrix metalloproteases in diabetic wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Regulation of Matrix Metalloproteinase-9 by Epigenetic Modifications and the Development of Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. diabetesjournals.org [diabetesjournals.org]

- 14. IL-1 β Impaired Diabetic Wound Healing by Regulating MMP-2 and MMP-9 through the p38 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. AGEs-induced MMP-9 activation mediated by Notch1 signaling is involved in impaired wound healing in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Molecular Mechanism of Transcriptional Regulation of Matrix Metalloproteinase-9 in Diabetic Retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Targeting matrix metalloproteases in diabetic wound healing [frontiersin.org]

- 18. diabetesjournals.org [diabetesjournals.org]

- 19. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 20. researchgate.net [researchgate.net]

- 21. Comparison of Serum Matrix Metalloproteinase-9 Levels in Diabetic and Non-diabetic Chronic Wounds - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Comparison of Serum Matrix Metalloproteinase-9 Levels in Diabetic and Non-diabetic Chronic Wounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

A Technical Guide to ND-336: A Selective MMP-9 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Matrix metalloproteinase-9 (MMP-9) is a zinc-dependent endopeptidase that plays a critical role in the degradation of the extracellular matrix. Its dysregulation is implicated in various pathologies, including impaired wound healing, particularly in diabetic foot ulcers. ND-336 has emerged as a potent and highly selective small-molecule inhibitor of MMP-9, demonstrating significant therapeutic potential in preclinical models. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy and selectivity data, detailed experimental protocols, and the signaling pathways it modulates.

Introduction to this compound

This compound is a thiirane-based, slow-binding, mechanism-based inhibitor of MMP-9. Its (R)-enantiomer, (R)-ND-336, is the more potent and selective isomer. The compound has been extensively studied for its ability to accelerate wound healing in diabetic models by selectively targeting the detrimental effects of excessive MMP-9 activity while sparing the beneficial roles of other MMPs, such as MMP-8.[1][2][3]

Mechanism of Action

(R)-ND-336 acts as a mechanism-based inhibitor of MMP-9. The proposed mechanism involves the abstraction of a proton at the active site by Glu-404, leading to the formation of a thiolate that coordinates with the catalytic zinc ion. This results in a tightly-bound inhibitor with a long residence time on the enzyme.[4] This slow-binding nature contributes to its sustained inhibitory effect.

Quantitative Data on this compound

The efficacy and selectivity of this compound and its enantiomers have been quantified through various in vitro assays. The following tables summarize the key inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50).

| Compound | MMP-9 Ki (nM) | MMP-8 Ki (nM) | MMP-2 Ki (nM) | MMP-14 Ki (nM) | Selectivity (MMP-8/MMP-9) |

| (R,S)-ND-336 | 150 ± 10 | 7700 ± 100 | - | - | 51-fold |

| (R)-ND-336 | 19 ± 3 | 8590 ± 230 | 127 | 119 | 450-fold |

| (S)-ND-336 | - | - | - | - | 11-fold |

Data compiled from multiple sources.[1][4][5]

| Compound | Cytotoxicity IC50 (µM) | Residence Time on MMP-9 (min) |

| (R)-ND-336 | 143 | 300 ± 1 |

Data compiled from multiple sources.[4][5]

Signaling Pathways Modulated by this compound

The therapeutic effects of this compound in diabetic wound healing are attributed to its modulation of key signaling pathways downstream of MMP-9. By inhibiting MMP-9, this compound influences inflammation and angiogenesis.

Inhibition of the NF-κB Inflammatory Pathway

Excessive MMP-9 activity in diabetic wounds contributes to a persistent inflammatory state, partly through the activation of the Nuclear Factor-kappa B (NF-κB) pathway. This compound, by inhibiting MMP-9, leads to a reduction in inflammation.[1][6] This is visualized in the following pathway diagram.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. New finding offers hope for diabetic wound healing | News | Notre Dame News | University of Notre Dame [news.nd.edu]

- 3. Development of (R)-ND-336 for the Treatment of Diabetic Foot Ulcers, Peer Reviewed Medical Research Program, Congressionally Directed Medical Research Programs [cdmrp.health.mil]

- 4. Item - IL-36α directly induced NF-κB activation in mouse macrophage cell lines. - Public Library of Science - Figshare [plos.figshare.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Selective MMP-9 Inhibitor (R)-ND-336 Alone or in Combination with Linezolid Accelerates Wound Healing in Infected Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Matrix Metalloproteinases in Tissue Repair: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases critical to the dynamic process of tissue repair.[1] Their functions extend beyond simple degradation of the extracellular matrix (ECM) to encompass nuanced roles in inflammation, cell signaling, migration, proliferation, and tissue remodeling.[2][3] A tightly regulated balance of MMP activity is paramount for successful wound healing; dysregulation can lead to chronic, non-healing wounds or excessive fibrosis.[1][3] This guide provides an in-depth examination of the multifaceted functions of MMPs in tissue repair, detailed experimental protocols for their study, and a summary of their complex signaling interactions.

Introduction to Matrix Metalloproteinases

MMPs are a family of over 20 enzymes that collectively can degrade all components of the ECM.[1] They are synthesized as inactive zymogens (pro-MMPs) and require activation for their proteolytic function.[3] Their activity is further regulated by endogenous tissue inhibitors of metalloproteinases (TIMPs).[4][5] The delicate balance between active MMPs and TIMPs is a key determinant of the net proteolytic activity in the tissue microenvironment and is crucial for normal tissue homeostasis and repair.[4][6]

MMPs are broadly classified based on their substrate specificity and structure into several groups, including collagenases, gelatinases, stromelysins, and membrane-type MMPs (MT-MMPs).[1][7] This classification, however, belies the significant substrate overlap and the diverse, non-matrix substrates of many MMPs, which include growth factors, cytokines, and cell surface receptors.[2][8]

The Role of MMPs in the Phases of Tissue Repair

The process of tissue repair is classically divided into three overlapping phases: inflammation, proliferation, and remodeling. MMPs play distinct and crucial roles in each of these stages.[3][8]

Inflammatory Phase

Following tissue injury, an inflammatory response is initiated. During this phase, MMPs, secreted predominantly by inflammatory cells like neutrophils and macrophages, are instrumental in:

-

Debridement: Degrading damaged ECM components and cellular debris to clear the wound bed.[2][3]

-

Facilitating Immune Cell Infiltration: Breaking down the ECM to allow for the migration of neutrophils and macrophages to the site of injury.[3]

-

Modulating Inflammatory Signaling: MMPs can process cytokines and chemokines, thereby regulating the inflammatory response. For instance, some MMPs can activate pro-inflammatory cytokines like TNF-α and IL-1β.[8][9]

Proliferative Phase

The proliferative phase is characterized by the formation of granulation tissue, angiogenesis, and re-epithelialization. MMPs are key players in these processes:

-

Angiogenesis: MMPs degrade the basement membrane of blood vessels, a critical step for endothelial cell migration and the formation of new capillaries.[10][11] They can also release pro-angiogenic factors, such as vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF), which are sequestered within the ECM.[12]

-

Keratinocyte Migration: Re-epithelialization, the process of covering the wound with new epithelium, is dependent on the migration of keratinocytes. MMPs, particularly MMP-9, are expressed at the leading edge of migrating keratinocytes and are essential for their movement across the provisional matrix.[13] Studies in MMP-9 knockout mice have demonstrated delayed wound closure due to impaired re-epithelialization.[14]

-

Fibroblast Migration and Proliferation: Fibroblasts migrate into the wound bed and proliferate to synthesize the new ECM. MMPs facilitate this migration by clearing a path through the provisional matrix.[2]

Remodeling Phase

The final phase of tissue repair involves the remodeling of the newly formed granulation tissue into a mature scar. This process can take months to years and is heavily reliant on MMP activity:

-

ECM Remodeling: Fibroblasts and myofibroblasts secrete MMPs that degrade the provisional, disorganized collagen matrix and replace it with a more organized and stronger scar tissue.[2] This controlled degradation and synthesis of ECM components are essential for restoring the tensile strength of the tissue.

-

Scar Contraction: Myofibroblasts, specialized fibroblasts with contractile properties, contribute to wound contraction. MMP activity is necessary for the remodeling of the ECM that accompanies this process.[3]

Quantitative Data on MMPs and TIMPs in Tissue Repair

The expression and activity of various MMPs and their inhibitors are dynamically regulated throughout the wound healing process. While precise quantitative data can vary depending on the specific tissue, wound type, and experimental model, the following table summarizes the general roles and key substrates of major MMPs and TIMPs involved in tissue repair.

| MMP/TIMP | Primary Cellular Sources | Key Substrates/Interacting Proteins | Primary Functions in Tissue Repair |

| MMP-1 (Collagenase-1) | Fibroblasts, Keratinocytes, Macrophages | Collagens (I, II, III), Gelatin | ECM remodeling, cell migration.[15] |

| MMP-2 (Gelatinase-A) | Fibroblasts, Endothelial cells, Keratinocytes | Gelatin, Collagens (IV, V, VII, X), Elastin, Fibronectin | Angiogenesis, keratinocyte migration, ECM remodeling.[7][13] |

| MMP-8 (Collagenase-2) | Neutrophils | Collagens (I, II, III) | Inflammation, debridement. Delayed wound healing is observed in MMP-8 deficient mice.[16][17] |

| MMP-9 (Gelatinase-B) | Neutrophils, Macrophages, Keratinocytes | Gelatin, Collagens (IV, V), Elastin, Fibronectin | Inflammation, keratinocyte migration, angiogenesis.[2][13] |

| MMP-13 (Collagenase-3) | Fibroblasts, Chondrocytes | Collagens (I, II, III), Gelatin, Fibronectin | ECM remodeling, particularly in bone and cartilage repair.[17] |

| MMP-14 (MT1-MMP) | Fibroblasts, Endothelial cells, Keratinocytes | Pro-MMP-2, Collagens (I, II, III), Fibronectin | Pro-MMP-2 activation, cell migration, angiogenesis.[13] |

| TIMP-1 | Most cell types | Inhibits most MMPs, binds pro-MMP-9 | Regulation of MMP activity, growth factor-like properties.[5][18] |

| TIMP-2 | Most cell types | Inhibits most MMPs, involved in pro-MMP-2 activation | Regulation of MMP activity, particularly MMP-2.[5][18] |

| TIMP-3 | Most cell types | Inhibits MMPs, ADAMs, and ADAMTSs | Regulation of inflammation and cell migration.[8] |

| TIMP-4 | Heart, Kidney, Brain | Preferentially inhibits MMP-2 | Regulation of MMP activity.[5] |

Key Signaling Pathways Involving MMPs in Tissue Repair

MMPs are not just degradative enzymes; they are also critical signaling molecules that can influence a variety of cellular processes.

Growth Factor and Cytokine Activation

Many growth factors and cytokines are sequestered in the ECM in an inactive form. MMPs can cleave these molecules, releasing them and allowing them to bind to their receptors on target cells. This is a crucial mechanism for amplifying and sustaining the cellular responses during tissue repair.

References

- 1. Matrix metalloproteinases in wound repair (review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. journals.cambridgemedia.com.au [journals.cambridgemedia.com.au]

- 4. Insights into MMP-TIMP interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metalloprotease inhibitor - Wikipedia [en.wikipedia.org]

- 6. Matrix metalloproteinases: their function in tissue repair: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 7. The Roles of Matrix Metalloproteinases and Their Inhibitors in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of matrix metalloproteinase in wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Role of Matrix Metalloproteinase in Inflammation with a Focus on Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of matrix metalloproteinase in wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Metalloproteinases and Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mice that lack matrix metalloproteinase-9 display delayed wound healing associated with delayed reepithelization and disordered collagen fibrillogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. What are the therapeutic applications for MMP1 inhibitors? [synapse.patsnap.com]

- 16. Increased inflammation delays wound healing in mice deficient in collagenase-2 (MMP-8) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. journals.physiology.org [journals.physiology.org]

The Pathophysiology of Non-Healing Diabetic Foot Ulcers: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Non-healing diabetic foot ulcers (DFUs) represent a significant and growing challenge in healthcare, often leading to severe complications, including amputation. The pathophysiology of these chronic wounds is a complex interplay of systemic metabolic dysregulation and localized cellular and molecular abnormalities. This technical guide provides an in-depth exploration of the core mechanisms underpinning the failure of diabetic wounds to heal, intended for researchers, scientists, and professionals in drug development. We delve into the intricate signaling pathways, present quantitative data on the altered wound microenvironment, and provide detailed experimental protocols for key research methodologies. This guide aims to equip researchers with the foundational knowledge and practical tools necessary to investigate novel therapeutic strategies for this debilitating condition.

Introduction

The normal wound healing cascade is a highly orchestrated process involving four distinct but overlapping phases: hemostasis, inflammation, proliferation, and remodeling. In individuals with diabetes, this process is profoundly disrupted, leading to the formation of chronic, non-healing ulcers. The persistent hyperglycemic state initiates a cascade of pathological events, including peripheral neuropathy, vascular complications, and immune dysfunction, which collectively create a hostile environment for tissue repair.[1][2] This guide will dissect the key pathophysiological components that contribute to the recalcitrance of DFUs.

Core Pathophysiological Mechanisms

The failure of diabetic wounds to heal is multifactorial, stemming from a combination of systemic and local factors that disrupt the normal healing trajectory.

Prolonged and Dysfunctional Inflammatory Phase

A hallmark of non-healing DFUs is a persistent and exaggerated inflammatory state.[3] While inflammation is a necessary initial step in wound healing to clear debris and pathogens, its prolonged presence is detrimental. In the diabetic wound, there is an increased infiltration of pro-inflammatory M1 macrophages and a delayed transition to the anti-inflammatory M2 phenotype, which is crucial for resolving inflammation and promoting tissue repair.[4] This sustained inflammation is driven by an overproduction of pro-inflammatory cytokines.[3][5]

Impaired Growth Factor and Cytokine Signaling

Growth factors and cytokines are the master regulators of the wound healing process, coordinating cellular activities such as proliferation, migration, and angiogenesis.[6][7] In DFUs, the expression and function of several key growth factors are significantly diminished, while the levels of pro-inflammatory cytokines are elevated.[7][8]

Table 1: Quantitative Differences in Cytokine and Growth Factor Levels in Diabetic vs. Non-Diabetic/Healing Wounds

| Analyte | Condition | Concentration/Level | Fold Change/Difference | Reference |

| Pro-inflammatory Cytokines | ||||

| IL-1β | Non-healing DFU | Elevated | Significantly higher vs. healing ulcers | [5][9] |

| IL-6 | Non-healing DFU | Elevated | Significantly higher vs. healing ulcers | [9] |

| TNF-α | Non-healing DFU | Elevated | Significantly higher vs. healing ulcers | [9] |

| Anti-inflammatory Cytokines | ||||

| IL-4 | DFU patients | 46% lower | Lower vs. non-ulcerated controls | [3] |

| IL-10 | Diabetic foot ulcers | Decreased expression | Lower vs. controls | [8] |

| Growth Factors | ||||

| bFGF | DFU patients | 12% lower | Lower vs. non-ulcerated controls | [3] |

| PDGF | Healing vs. Non-healing | No significant change | - | [9] |

| EGF | Healing vs. Non-healing | No significant change | - | [9] |

| VEGF-A | Diabetic wounds | Reduced levels | Lower vs. non-diabetic wounds | [10] |

| TGF-β1 | DFU patients | Lower | Significantly lower vs. non-ulcerated controls | [3] |

| TGF-β2 | DFU patients | Lower | Significantly lower vs. non-ulcerated controls | [3] |

| TGF-β3 | DFU patients | Lower | Significantly lower vs. non-ulcerated controls | [3] |

Extracellular Matrix (ECM) Imbalance

The ECM provides the structural framework for tissue regeneration. In DFUs, there is an imbalance between the synthesis and degradation of ECM components. This is largely due to the hyperactivity of matrix metalloproteinases (MMPs), a family of enzymes responsible for degrading ECM proteins.[11] The elevated levels of certain MMPs, particularly MMP-9, in the wound exudate of non-healing DFUs contribute to the breakdown of newly formed tissue and impede healing.[12][13]

Table 2: Matrix Metalloproteinase (MMP) Levels in Diabetic Foot Ulcers

| Analyte | Condition | Concentration/Level | Significance | Reference |

| MMP-1 | Non-healing DFU | Significantly higher | Associated with poor healing | [13] |

| MMP-2 (activated) | Non-healing DFU | Significantly higher | Associated with poor healing | [13] |

| MMP-8 | Non-healing DFU | Significantly higher | Associated with poor healing | [13] |

| MMP-9 | Unhealed DFU | 1,868.57 pg/µg of total protein (cutoff) | Predictor of poor healing outcome | [12] |

| MMP-9 | Poor healer group | Median: 1.03 pg/µg protein | Significantly higher vs. good healers | [14] |

| TIMP-1 | - | - | - | [13] |

| MMP-1/TIMP-1 Ratio | Good healers | Higher | Predictor of wound healing | [13] |

| MMP-9/TIMP-1 Ratio | Poorly healing pressure ulcers | Positively correlated | Associated with poor healing | [13] |

Cellular Senescence

Cellular senescence, a state of irreversible cell cycle arrest, has emerged as a key contributor to the pathophysiology of non-healing DFUs.[15] Hyperglycemia, oxidative stress, and chronic inflammation induce premature senescence in various cell types crucial for wound healing, including fibroblasts, endothelial cells, and keratinocytes.[16] Senescent cells accumulate in the wound bed and secrete a pro-inflammatory secretome known as the Senescence-Associated Secretory Phenotype (SASP), which further perpetuates inflammation and impairs tissue regeneration.[15]

Key Signaling Pathways in DFU Pathophysiology

Several interconnected signaling pathways are dysregulated in the diabetic wound microenvironment, contributing to the impaired healing response.

NF-κB Signaling Pathway

The Nuclear Factor kappa-B (NF-κB) signaling pathway is a central regulator of inflammation. In DFUs, hyperglycemia and the accumulation of Advanced Glycation End-products (AGEs) lead to the activation of the Receptor for AGEs (RAGE), which in turn activates NF-κB.[11] This sustained NF-κB activation drives the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules, perpetuating the chronic inflammatory state.[13]

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Quantitation of cytokine levels in skin graft donor site wound fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Concentration of proinflammatory cytokines in patients with ulcers as a complication of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Macrophage Phenotypes in Normal and Diabetic Wound Healing and Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Exploring the contribution of pro-inflammatory cytokines to impaired wound healing in diabetes [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Generating and Reversing Chronic Wounds in Diabetic Mice by Manipulating Wound Redox Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. openaccessjournals.com [openaccessjournals.com]

- 9. researchgate.net [researchgate.net]

- 10. Therapeutic role of growth factors in treating diabetic wound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protocol for xenotransplantation of human skin and streptozotocin diabetes induction in immunodeficient mice to study impaired wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Matrix Metalloproteinase-9 as a Predictor of Healing in Diabetic Foot Ulcers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Matrix metalloproteinases and diabetic foot ulcers: the ratio of MMP-1 to TIMP-1 is a predictor of wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Wound Fluid Matrix Metalloproteinase-9 as a Potential Predictive Marker for the Poor Healing Outcome in Diabetic Foot Ulcers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protocol to Create Chronic Wounds in Diabetic Mice [protocols.io]

- 16. Single‐cell RNA‐seq in diabetic foot ulcer wound healing - PMC [pmc.ncbi.nlm.nih.gov]

Structural Basis for ND-336 Selectivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and molecular underpinnings of ND-336's selectivity, particularly its potent and selective inhibition of matrix metalloproteinase-9 (MMP-9). The following sections detail the quantitative pharmacological data, the mechanism of action, and the experimental protocols utilized in the characterization of this compound.

Quantitative Pharmacological Data

The selectivity of (R)-ND-336 is underscored by its differential inhibitory activity against various matrix metalloproteinases (MMPs) and other enzymes. The following tables summarize the key quantitative data, providing a clear comparison of its potency and selectivity.

Table 1: Inhibitory Activity of (R)-ND-336 and Related Compounds Against MMPs

| Compound | Target MMP | Ki (nM) | Selectivity (fold) vs. MMP-8 | Residence Time | Inhibition Type |

| (R)-ND-336 | MMP-9 | 19 ± 3 [1][2] | 450 [3][4] | 300 ± 1 min [1][2] | Slow-binding, Mechanism-based [4][5] |

| MMP-8 | 8590 ± 230[1][2] | - | Seconds[1][2] | Non-competitive[1][2] | |

| MMP-2 | 127[6] | - | Not Reported | - | |

| MMP-14 | 119[6] | - | Not Reported | - | |

| (S)-ND-336 | MMP-9 | Not specified | 11[3][4] | Not Reported | - |

| (R,S)-ND-336 | MMP-9 | 150 ± 10[4] | 51[3][4] | Not Reported | - |

| MMP-8 | 7700 ± 100[4] | - | Not Reported | - | |

| (R,S)-ND-322 | MMP-9 | 870[3] | 3[3] | Not Reported | - |

| MMP-8 | 2600[3] | - | Not Reported | - |

Table 2: Inhibitory Activity of (R)-ND-336 Metabolites Against MMPs

| Metabolite | Target MMP | Ki (nM) | IC50 (µM) | Inhibition Type |

| M1 (N-acetyl derivative) | MMP-9 | - | > 100[7][8] | Poor inhibitor[9] |

| M2 (Hydroxymethyl derivative) | MMP-9 | 390[7][8] | - | - |

| M3 (Carboxylic acid derivative) | MMP-9 | - | > 100[7][8] | Very poor inhibitor[9] |

| (R)-9 (N-acetyl derivative) | MMP-2 | 164 ± 11[9] | - | Slow-binding[9] |

| MMP-9 | - | > 100[9] | Poor inhibitor[9] | |

| MMP-14 | - | > 100[9] | Poor inhibitor[9] | |

| (±)-8 (Hydroxymethyl derivative) | MMP-8 | 1330 ± 50[7] | - | Non-competitive[7] |

Table 3: (R)-ND-336 Inhibition of Cytochrome P450 (CYP) Enzymes

| CYP Isoform | IC50 (µM) |

| CYP1A2 | 7.9[1][2] |

| CYP2C8 | 39.0[1][2] |

| CYP2C9 | 3.1[1][2] |

| CYP2C19 | 3.5[1][2] |

| CYP3A4/A5 | No inhibition[1][2] |

| CYP2D6 | No inhibition[1][2] |

Mechanism of Action: Selective Inhibition of MMP-9

(R)-ND-336 exhibits its potent and selective inhibition of MMP-9 through a mechanism-based, slow-binding process.[3][5] This involves a unique interaction with the active site of the enzyme. The key steps are as follows:

-

Initial Binding: (R)-ND-336 initially binds to the active site of MMP-9.

-

Proton Abstraction: The glutamate residue at position 404 (Glu-404) in the MMP-9 active site abstracts a proton from the carbon atom alpha to the sulfone group of (R)-ND-336.[5]

-

Thiirane Ring Opening: This proton abstraction facilitates the opening of the thiirane ring, resulting in the formation of a thiolate.[4][5]

-

Zinc Coordination: The newly formed thiolate then coordinates with the catalytic zinc ion (Zn²⁺) in the active site of MMP-9.[5][10]

-

Tight-Binding Inhibition: This coordination forms a tight, slowly reversible complex, leading to potent inhibition of the enzyme.[5] The long residence time of 300 minutes for (R)-ND-336 on MMP-9, compared to mere seconds on MMP-8, is a direct consequence of this stable interaction and a cornerstone of its selectivity.[1][2][3]

In contrast, (R)-ND-336 is a poor, non-competitive inhibitor of MMP-8, indicating a different and much weaker binding mode that does not involve this mechanism-based ring opening.[1][5]

Caption: Mechanism of (R)-ND-336 inhibition of MMP-9.

Experimental Protocols

The characterization of (R)-ND-336's selectivity and mechanism of action involved several key experimental methodologies.

Identification and Quantification of Active MMPs

A crucial technique for understanding the roles of different MMPs in pathologies like diabetic foot ulcers is the selective identification of their active forms.

-

Affinity Resin-Based Proteomics: An affinity resin, created by covalently coupling a broad-spectrum MMP inhibitor to Sepharose beads, is utilized to exclusively capture the active forms of MMPs from complex biological samples such as wound homogenates.[1][2][11] The latent and tissue inhibitor of metalloproteinases (TIMP)-bound forms of the enzymes are not captured.[11]

-

Workflow:

-

Wound homogenate is incubated with the affinity resin.

-

Only active MMPs bind to the resin.

-

The captured proteins are subjected to reduction of cysteine residues with dithiothreitol (DTT) and subsequent alkylation with iodoacetamide (IAA).

-

The proteins are then digested with trypsin.

-

The resulting peptides are identified and quantified by mass spectrometry (MS/MS).[1]

-

-

Caption: Experimental workflow for identifying active MMPs.

Enzyme Inhibition Assays

Standard enzyme kinetic assays were employed to determine the inhibition constants (Ki) and IC50 values.

-

MMP Inhibition Assays: The inhibitory potency of (R)-ND-336 and its analogs against various MMPs was determined using fluorogenic substrates. The rate of substrate cleavage is monitored in the presence and absence of the inhibitor to calculate the kinetic parameters. For slow-binding inhibitors like (R)-ND-336, progress curves are analyzed to determine the on- and off-rates and the overall inhibition constant.

-

CYP450 Inhibition Assays: The potential for drug-drug interactions was assessed by evaluating the inhibition of major cytochrome P450 isoforms. Recombinant human CYPs were incubated with (R)-ND-336 and a specific marker substrate for each isoform. The formation of the metabolite was measured, and the decrease in its formation in the presence of (R)-ND-336 was used to calculate the IC50 values.[2]

In Vitro Metabolism Studies

The metabolic fate of (R)-ND-336 was investigated using liver S9 fractions from various species (human, monkey, minipig, dog, rat, and mouse) in the presence of NADPH.[7][9]

-

Metabolite Identification: Metabolites were separated and identified using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC/MS-MS).[9] The identities of the observed metabolites were confirmed by comparison with synthetically prepared standards.[7][8]

-

Enzyme Phenotyping: To identify the enzymes responsible for the metabolism of (R)-ND-336, further studies were conducted with human liver cytosol (containing aldehyde oxidase and xanthine oxidase) and in the presence of specific inhibitors, such as deprenyl for monoamine oxidase-B (MAO-B).[7][9]

Conclusion

The remarkable selectivity of (R)-ND-336 for MMP-9 over other MMPs, particularly MMP-8, is a result of its unique mechanism-based, slow-binding inhibition. This involves a specific chemical interaction with the MMP-9 active site that leads to the formation of a highly stable enzyme-inhibitor complex, characterized by a long residence time. The comprehensive characterization of its pharmacological profile, including its metabolism and potential for drug-drug interactions, provides a strong foundation for its development as a targeted therapeutic agent. This detailed understanding of the structural basis for its selectivity is crucial for the rational design of future generations of highly selective MMP inhibitors.

References

- 1. Selective MMP-9 Inhibitor (R)-ND-336 Alone or in Combination with Linezolid Accelerates Wound Healing in Infected Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Metabolism of the Selective Matrix Metalloproteinase-9 Inhibitor (R)-ND-336 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolism of the Selective Matrix Metalloproteinase-9 Inhibitor (R)-ND-336 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. diabetesjournals.org [diabetesjournals.org]

A Technical Guide to Preclinical Research on MMP-9 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core tenets of preclinical research on Matrix Metalloproteinase-9 (MMP-9) inhibitors. MMP-9, a zinc-dependent endopeptidase, is a critical mediator in the degradation of the extracellular matrix (ECM), particularly type IV collagen, a primary component of basement membranes.[1] Its dysregulation is implicated in a wide array of pathologies, including cancer, neuroinflammation, and cardiovascular diseases, making it a significant therapeutic target.[1][2][3]

The historical development of MMP inhibitors was initially challenged by a lack of specificity, leading to dose-limiting toxicities and musculoskeletal side effects in clinical trials.[4][5][6] This has underscored the critical need for highly selective and potent MMP-9 inhibitors. This guide details the essential experimental protocols, presents quantitative data for a range of inhibitors, and visualizes the complex signaling pathways and experimental workflows integral to the preclinical evaluation of novel MMP-9 targeted therapies.

MMP-9 Activation and Key Signaling Pathways

MMP-9 is synthesized as an inactive zymogen, pro-MMP-9, and its activation is a key regulatory step.[1] This process can be initiated by other proteases like MMP-3 (stromelysin-1) or plasmin.[1] Once active, MMP-9 partakes in numerous signaling cascades that influence cellular processes such as inflammation, migration, angiogenesis, and apoptosis.

MMP-9 Activation Cascade

The activation of MMP-9 is a multi-step process involving several proteases. Understanding this cascade is crucial for identifying multiple points of potential therapeutic intervention beyond targeting the active enzyme itself.

Signaling Pathways in Disease

Active MMP-9 influences disease progression by degrading the ECM and processing a variety of signaling molecules.[7] This activity facilitates cancer cell invasion, promotes inflammation, and drives pathological tissue remodeling.[4][7] Key pathways include the release of matrix-sequestered growth factors like VEGF and TGF-β, and the activation of pro-inflammatory cytokines.[7][8][9] In cardiac fibroblasts, stimuli such as IL-1β and TNF-α can induce MMP-9 expression through ERK1/2 and NF-κB signaling pathways.[7]

Core Preclinical Evaluation Workflow

A robust preclinical assessment of an MMP-9 inhibitor follows a structured, multi-stage process. This workflow is designed to comprehensively establish the inhibitor's potency, selectivity, mechanism of action, pharmacokinetic (PK) and pharmacodynamic (PD) profiles, and ultimately, its efficacy in relevant in vivo disease models.

Quantitative Data of Preclinical MMP-9 Inhibitors

The evaluation of MMP-9 inhibitors relies on quantitative measures of potency and selectivity. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters. The following tables summarize data for representative small molecule and antibody-based inhibitors.

Table 1: Small Molecule MMP-9 Inhibitors

| Compound Name | Target(s) | IC50 / Ki | Notes |

| Mmp-9-IN-3 | MMP-9, AKT | MMP-9: 5.56 nM (IC50) | Also inhibits AKT (IC50: 2.11 nM) and induces apoptosis.[1] |

| MMP-9-IN-7 | MMP-9 | 0.52 µM (IC50) | Determined in a proMMP-9/MMP-3 activation assay.[10] |

| Prinomastat (AG3340) | MMP-2, -3, -9, -13, -14 | MMP-9: 0.26 nM (Ki) | Selective against MMP-1 to potentially avoid musculoskeletal side effects.[11] |

| Batimastat (BB-94) | Broad-spectrum MMP | - | First MMP inhibitor in clinical trials; showed antiproliferative activity in various preclinical cancer models.[4] |

| Marimastat (BB-2516) | Broad-spectrum MMP | - | Oral, non-peptidomimetic inhibitor; terminated in Phase I due to side effects.[4] |

| AZD1236 | MMP-9, MMP-12 | Nanomolar potency | Non-hydroxamate selective inhibitor designed for inflammatory diseases.[2] |

| Doxycycline | MMP-2, MMP-9 | - | A tetracycline antibiotic with MMP inhibitory activity; used to reduce MMP-9 activity in cerebral ischemia models.[2][12] |

Table 2: Antibody-Based MMP-9 Inhibitors

| Compound Name | Mechanism of Action | Target Affinity (KD) | Clinical Status (Selected) |

| Andecaliximab (GS-5745) | Non-competitive, allosteric inhibition; blocks zymogen activation.[6][13] | Higher affinity for pro-MMP-9 (0.008–0.043 nM) vs. active MMP-9 (2.0–6.6 nM).[13] | Phase II/III trials for gastric cancer and ulcerative colitis have been conducted.[5][13] |

Experimental Protocols

Detailed and standardized protocols are paramount for the reliable preclinical assessment of MMP-9 inhibitors. Below are methodologies for key in vitro and in vivo experiments.

In Vitro Assay: Gelatin Zymography

Gelatin zymography is a widely used technique to detect the activity of gelatinases like MMP-2 and MMP-9 in biological samples.[10] The method separates proteins via electrophoresis on a polyacrylamide gel containing gelatin.[10] After electrophoresis, the gel is incubated to allow renatured enzymes to digest the substrate, creating clear bands against a stained background.

Protocol:

-

Sample Preparation : Collect biological samples, such as conditioned media from cell cultures, and centrifuge to remove debris.[10] Determine the protein concentration. For inhibitor studies, samples can be pre-incubated with the inhibitor for 30 minutes at room temperature.[10] Mix samples with non-reducing sample buffer (do not boil).[10][13]

-

Gel Electrophoresis : Prepare a 7.5-10% SDS-polyacrylamide gel containing 1 mg/mL gelatin.[14] Load equal amounts of protein (e.g., 20 µg) per well.[10] Run the gel at a constant voltage (e.g., 100-150V) at 4°C until the dye front reaches the bottom.[10]

-

Renaturation and Incubation : Wash the gel twice for 30 minutes each in a renaturing buffer (e.g., containing 2.5% Triton X-100) to remove SDS and allow enzymes to renature.[10][15] Incubate the gel in a developing buffer (containing cofactors like CaCl2 and ZnCl2) overnight (16-24 hours) at 37°C.[10] For inhibitor assessment, the desired concentration of the MMP-9 inhibitor is added to this developing buffer.[10]

-

Staining and Analysis : Stain the gel with Coomassie Brilliant Blue R-250 solution for 30-60 minutes.[10] Destain the gel with a solution of methanol and acetic acid until clear bands of gelatinolysis are visible against a blue background.[10] Capture an image of the gel and quantify the band intensity using densitometry software.[10]

In Vitro Assay: Fluorogenic Substrate Assay for IC50 Determination

This assay quantitatively measures the potency of an inhibitor against the catalytic activity of purified, active MMP-9.[13] It utilizes a quenched fluorogenic substrate that fluoresces upon cleavage by the enzyme.

Protocol:

-

Reagents : Use activated recombinant human MMP-9, a fluorogenic MMP substrate (e.g., Mca-PLGL-Dpa-AR-NH2 or DQ™-gelatin), and an appropriate assay buffer.[13][16]

-

Procedure : a. Prepare serial dilutions of the test inhibitor in the assay buffer. b. In a 96-well microplate, add the activated MMP-9 enzyme to each well (except for background controls).[17] c. Add the test inhibitor dilutions to the respective wells. Include a positive control (a known inhibitor like NNGH) and a vehicle control (no inhibitor).[17] d. Initiate the reaction by adding the fluorogenic substrate to all wells. e. Measure the fluorescence in a kinetic mode (e.g., every 1-2 minutes for 30-60 minutes) at the appropriate excitation/emission wavelengths (e.g., Ex/Em = 325/393 nm or 490/520 nm).[17][18]

-

Data Analysis : Calculate the rate of reaction (slope of fluorescence versus time). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[13]

In Vivo Protocol: Pharmacokinetic (PK) Analysis

This protocol outlines a general method for determining the in vivo half-life and other PK parameters of a small molecule inhibitor in a mouse model.[19]

Protocol:

-

Dosing : Administer a single dose of the inhibitor to a cohort of animals via the intended clinical route (e.g., intravenous, oral).[19]

-

Blood Sampling : Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30, 60, 120, 240, 480 minutes).[19]

-

Plasma Preparation : Centrifuge the blood samples to separate plasma.[19]

-

Sample Analysis : Quantify the concentration of the inhibitor in the plasma samples using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[19][20]

-

Data Analysis : Plot the plasma concentration versus time and use pharmacokinetic modeling software to calculate key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t½).[19]

In Vivo Protocol: Efficacy in a Colorectal Cancer Xenograft Model

This protocol assesses the anti-tumor efficacy of an MMP-9 inhibitor in a surgical orthotopic xenograft model of colorectal carcinoma.[6]

Protocol:

-

Cell Culture and Implantation : Culture a human colorectal carcinoma cell line (e.g., HT1080, which has high MMP-2 and MMP-9 expression).[21] Surgically implant tumor fragments or cells into the colon of immunocompromised mice.

-

Treatment : Once tumors are established, randomize mice into treatment and control groups. Administer the MMP-9 inhibitor or a vehicle control according to a predetermined dosing schedule.[6]

-

Monitoring : Monitor tumor growth over time using methods like caliper measurements or in vivo imaging. Also, monitor animal body weight and overall health.

-

Endpoint Analysis : At the end of the study, euthanize the animals and excise the primary tumors. Weigh the tumors and process them for further analysis. Assess the incidence of metastases in other organs like the liver and lungs.[6]

-

Pharmacodynamic Assessment : Analyze tumor tissues to confirm target engagement. This can be done by measuring MMP-9 activity via zymography or by quantifying MMP-9 protein levels via Western blot or ELISA.[19][22]

References

- 1. benchchem.com [benchchem.com]

- 2. biomedres.us [biomedres.us]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective Allosteric Inhibition of MMP9 Is Efficacious in Preclinical Models of Ulcerative Colitis and Colorectal Cancer | PLOS One [journals.plos.org]

- 7. Matrix Metalloproteinase-9: Many Shades of Function in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Metalloprotease inhibitor - Wikipedia [en.wikipedia.org]

- 13. benchchem.com [benchchem.com]

- 14. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. assaygenie.com [assaygenie.com]

- 18. bioassaysys.com [bioassaysys.com]

- 19. benchchem.com [benchchem.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Detection of MMP-2 and MMP-9 activity in vivo with a triple-helical peptide optical probe - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for (R)-ND-336 Formulation for Topical Application

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the topical formulation of (R)-ND-336, a selective inhibitor of matrix metalloproteinase-9 (MMP-9), for promoting the healing of chronic wounds, such as diabetic foot ulcers. Detailed protocols for formulation preparation, in vitro skin permeation studies, and in vivo efficacy evaluation are provided, along with key quantitative data and visualizations of the underlying mechanism of action and experimental workflows.

Introduction

(R)-ND-336 is a potent and highly selective, slow-binding, mechanism-based inhibitor of MMP-9, an enzyme that is overexpressed in chronic wounds and contributes to the degradation of the extracellular matrix, impairing the healing process.[1][2] By selectively inhibiting MMP-9 while sparing the beneficial MMP-8, (R)-ND-336 helps to restore the balance of tissue remodeling, reduce inflammation, decrease levels of reactive oxygen species (ROS), and promote angiogenesis, thereby accelerating wound closure.[3][4][5] Topical application of (R)-ND-336 allows for targeted delivery to the wound site with minimal systemic absorption.[6]

Data Presentation

Table 1: In Vitro Inhibitory Activity of (R)-ND-336

| Target | Inhibition Constant (Kᵢ) | IC₅₀ | Residence Time | Selectivity (MMP-8/MMP-9) |

| MMP-9 | 19 ± 3 nM[2][3] | - | 300 ± 1 min[2][3] | 450-fold[2][4] |

| MMP-8 | 8590 ± 230 nM[3][7] | - | < 1 s[2] | - |

| MMP-2 | 127 nM[6] | - | - | - |

| MMP-14 | 119 nM[6] | - | - | - |

| Cathepsin-L | 5.9 ± 0.01 µM[4] | - | - | - |

| Cathepsin-B | 6.2 ± 0.01 µM[4] | - | - | - |

Table 2: In Vivo Efficacy of Topical (R)-ND-336 in Diabetic Mouse Wound Healing Model

| Treatment Group | Dose | Day 10 Wound Area (% of Initial) | Day 14 Wound Area (% of Initial) | Day 21 Wound Area (% of Initial) | Re-epithelialization |

| Vehicle (Water) | - | ~60%[5] | ~45%[5] | ~30%[5] | Partial[5] |

| (R)-ND-336 | 10 µ g/wound/day | Statistically significant improvement vs. vehicle (P < 0.05)[3][5] | Statistically significant improvement vs. vehicle (P < 0.05)[5] | Statistically significant improvement vs. vehicle (P < 0.05)[5] | Complete[5] |

| (R)-ND-336 + Linezolid | 10 µg + 5 µ g/wound/day | Statistically significant improvement vs. vehicle (P = 0.00002)[5] | Statistically significant improvement vs. vehicle (P = 0.037)[5] | Statistically significant improvement vs. vehicle (P = 0.008)[5] | Complete[5] |

| Becaplermin | 5 µ g/wound/day | Less effective than (R)-ND-336[8] | - | - | - |

Table 3: Pharmacokinetic and Safety Profile of Topical (R)-ND-336

| Parameter | Value |

| Water Solubility | 4.9 mg/mL[4] |

| Systemic Absorption (AUCtop/AUCiv) | 3.7% in db/db mice[6] |

| Cytotoxicity (IC₅₀) | 143 µM[6] |

| Sensitization (Guinea Pig) | Non-sensitizer[4] |

| CYP450 Inhibition (IC₅₀) | CYP1A2: 7.9 µM, CYP2C8: 39.0 µM, CYP2C9: 3.1 µM, CYP2C19: 3.5 µM[3] |

Experimental Protocols

Protocol 1: Preparation of (R)-ND-336 Topical Hydrogel (0.1% w/w)

Materials:

-

(R)-ND-336 powder

-

Hydroxyethyl cellulose (HEC)

-

Methyl paraben

-

Propyl paraben

-

Purified water

-

Magnetic stirrer and stir bar

-

Weighing balance

-

Spatula

-

Beakers

Procedure:

-

Prepare the Paraben Solution: In a beaker, add 0.1 g of methyl paraben and 0.02 g of propyl paraben to approximately 80 mL of purified water. Heat the mixture to 60-70°C while stirring until the parabens are completely dissolved. Allow the solution to cool to room temperature.

-

Disperse HEC: In a separate beaker containing the cooled paraben solution, slowly add 2.0 g of HEC while stirring continuously with a magnetic stirrer. Increase the stirring speed to create a vortex and ensure uniform dispersion of the HEC powder, avoiding the formation of clumps.

-

Hydrate HEC: Continue stirring the mixture at a moderate speed until the HEC is fully hydrated and a clear, viscous gel is formed. This may take several hours.

-

Incorporate (R)-ND-336: Weigh 0.1 g of (R)-ND-336. In a small beaker, create a slurry of the (R)-ND-336 powder with a small amount of the prepared gel.

-

Final Mixing: Gradually add the (R)-ND-336 slurry to the bulk of the HEC gel with continuous stirring. Continue to mix until the active ingredient is uniformly distributed throughout the gel.

-

Adjust to Final Weight: Add purified water to the gel to adjust the final weight to 100 g. Mix thoroughly to ensure homogeneity.

-

Storage: Store the final gel formulation in an airtight container at 2-8°C, protected from light.

Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells

Materials:

-

Franz diffusion cells

-

Excised human or porcine skin

-

(R)-ND-336 topical hydrogel (from Protocol 1)

-

Phosphate-buffered saline (PBS), pH 7.4 (receptor solution)

-

Magnetic stirrer

-

Water bath maintained at 37°C

-

Syringes and needles for sampling

-

HPLC system for analysis

Procedure:

-

Skin Preparation: Thaw frozen excised skin at room temperature. Carefully remove any subcutaneous fat. Cut the skin into sections large enough to be mounted on the Franz diffusion cells.

-

Franz Cell Assembly:

-

Fill the receptor chamber of the Franz diffusion cell with pre-warmed (37°C), degassed PBS, ensuring no air bubbles are trapped. Place a small magnetic stir bar in the receptor chamber.

-

Mount the prepared skin section between the donor and receptor chambers, with the stratum corneum side facing the donor chamber.

-

Clamp the chambers together securely.

-

Place the assembled cells in a water bath set to maintain a skin surface temperature of 32°C.

-

-

Dosing: Apply a finite dose (e.g., 10 mg/cm²) of the (R)-ND-336 hydrogel uniformly onto the skin surface in the donor chamber.

-

Sampling:

-

At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 200 µL) of the receptor solution from the sampling arm.

-

Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.

-

-

Sample Analysis: Analyze the collected samples for the concentration of (R)-ND-336 using a validated HPLC method.

-

Data Analysis: Calculate the cumulative amount of (R)-ND-336 permeated per unit area of skin at each time point. Plot the cumulative amount permeated versus time. The slope of the linear portion of the curve represents the steady-state flux (Jss).

Protocol 3: In Vivo Diabetic Mouse Excisional Wound Healing Model

Materials:

-

Diabetic mice (e.g., db/db mice, 8-10 weeks old)

-

Anesthetic (e.g., isoflurane or ketamine/xylazine)

-

Hair clippers

-

Surgical scissors and forceps

-

Biopsy punch (6-8 mm)

-

Transparent occlusive dressing (e.g., Tegaderm™)

-

(R)-ND-336 topical hydrogel (from Protocol 1)

-

Vehicle control (hydrogel without (R)-ND-336)

-

Digital camera

-

Calipers

Procedure:

-

Animal Preparation: Anesthetize the mouse. Shave the dorsal surface to expose the skin.

-

Wounding: Create a full-thickness excisional wound on the dorsum of each mouse using a sterile biopsy punch.

-

Treatment Application:

-

Divide the animals into treatment groups (e.g., vehicle control, 0.1% (R)-ND-336 gel).

-

Apply a specified amount of the topical formulation (e.g., 50 µL, equivalent to 50 µg of (R)-ND-336) directly to the wound bed.

-

Cover the wound with a transparent occlusive dressing.

-

Repeat the treatment application daily or as required by the study design.

-

-

Wound Area Measurement:

-

On specified days (e.g., 0, 3, 7, 10, 14, and 21), remove the dressing and photograph the wound with a ruler for scale.

-

Calculate the wound area using image analysis software.

-

Express the wound area as a percentage of the initial wound area on day 0.

-

-

Tissue Collection and Analysis (Optional):

-

At the end of the study, euthanize the animals and excise the entire wound, including a margin of surrounding skin.

-

The tissue can be processed for:

-

Histology: (H&E staining) to assess re-epithelialization, granulation tissue formation, and inflammatory cell infiltration.

-

Biochemical Assays: Homogenize the tissue to measure levels of MMP-9, VEGF, and NF-κB using ELISA or other appropriate assays.

-

-

Visualizations

Signaling Pathway of (R)-ND-336 in Wound Healing

Caption: (R)-ND-336 inhibits MMP-9, mitigating inflammation and promoting healing.

Experimental Workflow for Topical (R)-ND-336 Evaluation

Caption: Workflow from formulation to in vitro and in vivo evaluation of (R)-ND-336.

References

- 1. alterlab.co.id [alterlab.co.id]

- 2. Generating and Reversing Chronic Wounds in Diabetic Mice by Manipulating Wound Redox Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stepwise Protocols for Preparation and Use of Porcine Ear Skin for in Vitro Skin Permeation Studies Using Franz Diffusion Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. home.sandiego.edu [home.sandiego.edu]

- 5. Selective MMP-9 Inhibitor (R)-ND-336 Alone or in Combination with Linezolid Accelerates Wound Healing in Infected Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. quickzyme.com [quickzyme.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for (R)-ND-336 In Vivo Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo experimental protocols for (R)-ND-336, a selective inhibitor of matrix metalloproteinase-9 (MMP-9), primarily investigated for its therapeutic potential in accelerating the healing of diabetic foot ulcers (DFUs).

Introduction

(R)-ND-336 is a potent and selective, slow-binding inhibitor of MMP-9, an enzyme implicated in the pathology of chronic wounds.[1] Elevated levels of active MMP-9 in diabetic wounds are detrimental, contributing to the degradation of the extracellular matrix and sustaining inflammation, thereby impeding the natural healing process.[1] In contrast, MMP-8 plays a beneficial role in wound repair.[2] (R)-ND-336 selectively inhibits the detrimental MMP-9 without significantly affecting MMP-8, thus promoting an environment conducive to healing.[1] Preclinical studies in animal models have demonstrated that topical application of (R)-ND-336 accelerates wound closure, reduces inflammation, and increases angiogenesis.[1][3]

Mechanism of Action

(R)-ND-336 functions as a mechanism-based inhibitor of MMP-9.[4] The molecule's thiolate group coordinates with the zinc ion at the active site of MMP-9, leading to a tight-binding inhibition with a long residence time of approximately 300 minutes.[1][4] This prolonged inhibition of MMP-9 activity helps to restore the balance between tissue degradation and repair, decrease inflammation through the reduction of reactive oxygen species (ROS) and nuclear factor kappa beta (NF-κβ), and promote the formation of new blood vessels (angiogenesis).[1][5][6]

Figure 1: Signaling pathway of (R)-ND-336 in diabetic wound healing.

Quantitative Data Summary

The following tables summarize the key quantitative data for (R)-ND-336 from preclinical studies.

Table 1: In Vitro Inhibitory Activity of (R)-ND-336

| Target Enzyme | Inhibition Constant (Ki) | Selectivity vs. MMP-8 | Residence Time (MMP-9) | Reference |

| MMP-9 | 19 nM | 450-fold | 300 min | [1][7] |

| MMP-8 | 8,590 nM | - | Seconds | [1][5] |

| MMP-2 | 127 nM | - | Not Reported | [7] |

| MMP-14 | 119 nM | - | Not Reported | [7] |

| Cathepsin-L | 5.9 µM | - | Not Reported | [1] |

| Cathepsin-B | 6.2 µM | - | Not Reported | [1] |

Table 2: In Vitro Cytochrome P450 (CYP) Inhibition

| CYP Isoform | IC50 | Reference |

| CYP1A2 | 7.9 µM | [5][6] |

| CYP2C8 | 39.0 µM | [5][6] |

| CYP2C9 | 3.1 µM | [5][6] |

| CYP2C19 | 3.5 µM | [5][6] |

| CYP3A4/A5 | No Inhibition | [5][6] |

| CYP2D6 | No Inhibition | [5][6] |

| Note: These concentrations are unlikely to be achieved systemically following topical administration.[1][5] |

Table 3: In Vivo Efficacy in Infected Diabetic Mouse Model

| Treatment Group | Bacterial Reduction (log10 CFU/wound) | VEGF Increase (vs. Vehicle) | Reference |

| (R)-ND-336 (10 µ g/day ) | 0.69 (not significant) | Significant (P = 0.043) | [5][6] |

| Linezolid (5 µ g/day ) | 1.94 (P = 0.04) | No significant difference | [5][6] |

| (R)-ND-336 + Linezolid | 2.01 (P = 0.03) | Significant (P = 0.038) | [5][6] |

Experimental Protocols

The following protocols are based on methodologies reported in published studies on (R)-ND-336.

Diabetic Mouse Wound Healing Model

This protocol describes the creation of a full-thickness excisional wound in a diabetic mouse model, which is a standard and clinically relevant model for studying DFU treatments.

Figure 2: Experimental workflow for the diabetic mouse wound healing model.

Materials:

-

Genetically diabetic mice (e.g., db/db mice)

-

Anesthetic (e.g., isoflurane)

-

Electric clippers

-

Disinfectants (e.g., povidone-iodine, 70% ethanol)

-

Sterile surgical instruments, including a biopsy punch (e.g., 6-mm)

-

(R)-ND-336 formulation (e.g., 0.05%-0.1% gel in 2% hydroxyethyl cellulose)[1]

-

Vehicle control (gel without (R)-ND-336)

-

Sterile transparent film dressing (e.g., Tegaderm)

-

Digital camera and ruler for wound measurement

-

(Optional) Bacterial culture (e.g., Staphylococcus epidermidis ATCC 35984) for infected model[5]

Procedure:

-

Animal Acclimatization: Acclimatize diabetic mice to the housing conditions for at least one week before the experiment.

-

Anesthesia and Preparation: Anesthetize the mouse. Shave the dorsal back and disinfect the skin with povidone-iodine followed by 70% ethanol.

-

Wound Creation: Create two symmetrical, full-thickness dermal wounds on the dorsum using a 6-mm biopsy punch.

-

Infection (Optional): For an infected wound model, apply a suspension of bacteria (e.g., 10^7 CFU of S. epidermidis) to the wound bed.[3]

-

Treatment Application: Topically apply the specified dose of (R)-ND-336 gel (e.g., 10-50 µg per wound) or vehicle control directly onto the wound bed.[6][7]

-

Dressing: Cover the wound with a sterile, transparent dressing to prevent contamination and desiccation.

-

Monitoring and Re-application: House mice individually. Remove the dressing daily to measure the wound area (tracing or digital photography) and re-apply the treatment.

-

Endpoint and Analysis: Continue the study until wound closure or for a predetermined period (e.g., 14-21 days).[5] At the endpoint, animals can be euthanized, and wound tissue harvested for histological analysis (H&E staining for re-epithelialization), in-situ zymography (for MMP-9 activity), and biomarker quantification (ELISA for VEGF, IL-6).[5]

In-Situ Zymography for MMP Activity